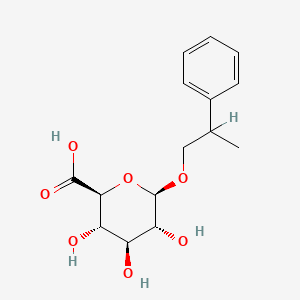
2-Phenyl-1-propyl glucuronide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Phenyl-1-propyl glucuronide, also known as this compound, is a useful research compound. Its molecular formula is C15H20O7 and its molecular weight is 312.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Role in Drug Metabolism
2-Phenyl-1-propyl glucuronide is formed through the process of glucuronidation, a phase II metabolic pathway crucial for detoxifying drugs and other xenobiotics. The enzyme UDP-glucuronosyltransferases (UGTs) catalyzes this reaction, leading to the formation of hydrophilic glucuronides that facilitate the excretion of lipophilic compounds from the body. This metabolic transformation is essential for reducing the pharmacological activity of drugs and enhancing their solubility for renal excretion .
Biomarker Detection
The detection of this compound has been employed as a biomarker for assessing drug exposure and metabolism. For instance, studies have shown that glucuronides can be detected in urine samples, providing insights into an individual's drug intake history. This application is particularly relevant in clinical toxicology and forensic science, where accurate detection of substance use is critical .
Method Development
Analytical methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) have been developed for the simultaneous detection of various glucuronides, including this compound. These methods are crucial for understanding the pharmacokinetics of drugs and their metabolites, enabling researchers to study drug interactions and efficacy comprehensively .
Pharmacokinetic Studies
Research has demonstrated that this compound plays a significant role in the pharmacokinetics of certain drugs. For example, studies have illustrated how variations in UGT enzyme activity can affect the levels of this glucuronide in plasma and urine, influencing both therapeutic outcomes and toxicity profiles .
Toxicological Assessments
In toxicological assessments, this compound has been investigated as a potential biomarker for exposure to specific chemicals or drugs. For instance, research involving animal models has shown that measuring glucuronide levels can provide valuable information regarding the metabolic fate of xenobiotics and their potential harmful effects on health .
Comparative Data Table
The following table summarizes key findings related to the applications of this compound:
| Application | Description | Methodology | Findings |
|---|---|---|---|
| Drug Metabolism | Role in detoxifying drugs via UGT enzymes | Metabolic studies | Essential for excretion of lipophilic compounds |
| Biomarker Detection | Used to assess drug exposure in clinical settings | Urine analysis | Provides insights into substance use |
| Analytical Method | Development of LC-MS/MS for simultaneous detection | Chromatography | Enables comprehensive pharmacokinetic studies |
| Toxicological Assessment | Investigated as a biomarker for chemical exposure | Animal model studies | Valuable for understanding metabolic fate |
Eigenschaften
CAS-Nummer |
84718-96-7 |
|---|---|
Molekularformel |
C15H20O7 |
Molekulargewicht |
312.31 g/mol |
IUPAC-Name |
(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-(2-phenylpropoxy)oxane-2-carboxylic acid |
InChI |
InChI=1S/C15H20O7/c1-8(9-5-3-2-4-6-9)7-21-15-12(18)10(16)11(17)13(22-15)14(19)20/h2-6,8,10-13,15-18H,7H2,1H3,(H,19,20)/t8?,10-,11-,12+,13-,15+/m0/s1 |
InChI-Schlüssel |
AXRXFIIKFZZHGS-AEIUROHVSA-N |
SMILES |
CC(COC1C(C(C(C(O1)C(=O)O)O)O)O)C2=CC=CC=C2 |
Isomerische SMILES |
CC(CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)C(=O)O)O)O)O)C2=CC=CC=C2 |
Kanonische SMILES |
CC(COC1C(C(C(C(O1)C(=O)O)O)O)O)C2=CC=CC=C2 |
Synonyme |
2-phenyl-1-propyl glucuronide 2-phenylpropan-1-ol glucuronide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















